molecular formula C11H20 B092164 Spiro[5.5]undecane CAS No. 180-43-8

Spiro[5.5]undecane

Cat. No. B092164
CAS RN: 180-43-8
M. Wt: 152.28 g/mol
InChI Key: NECLQTPQJZSWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[5.5]undecane is a polycyclic hydrocarbon with a unique spirocyclic structure. It has been the subject of much scientific research due to its potential applications in various fields. 5]undecane.

Mechanism Of Action

The mechanism of action of Spiro[5.5]undecane is not well understood. However, it is believed to interact with cellular membranes and alter membrane fluidity. This may lead to changes in cellular signaling pathways and gene expression.

Biochemical And Physiological Effects

Studies have shown that Spiro[5.5]undecane can have a variety of biochemical and physiological effects. In vitro studies have shown that Spiro[5.5]undecane can inhibit the growth of cancer cells and bacteria. In addition, Spiro[5.5]undecane has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of Spiro[5.5]undecane is its unique spirocyclic structure, which can be used as a building block for the synthesis of novel materials and compounds. However, one limitation of Spiro[5.5]undecane is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many future directions for research on Spiro[5.5]undecane. One area of interest is the development of new synthetic methods for Spiro[5.5]undecane and its derivatives. Another area of interest is the study of Spiro[5.5]undecane's interactions with cellular membranes and its potential as a drug scaffold. Finally, the development of new materials and compounds based on Spiro[5.5]undecane is an area of interest for materials science researchers.

Synthesis Methods

Spiro[5.5]undecane can be synthesized through a variety of methods. One common method is the Diels-Alder reaction between cyclopentadiene and norbornene. This reaction produces a mixture of isomers, which can be separated through column chromatography. Another method involves the reaction of 1,5-cyclooctadiene with maleic anhydride, followed by a retro-Diels-Alder reaction to produce Spiro[5.5]undecane.

Scientific Research Applications

Spiro[5.5]undecane has been studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, Spiro[5.5]undecane has been used as a building block for the synthesis of novel polymers and materials. In organic chemistry, Spiro[5.5]undecane has been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, Spiro[5.5]undecane has been studied for its potential as a drug scaffold.

properties

CAS RN

180-43-8

Product Name

Spiro[5.5]undecane

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

spiro[5.5]undecane

InChI

InChI=1S/C11H20/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2

InChI Key

NECLQTPQJZSWOE-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCCCC2

Canonical SMILES

C1CCC2(CC1)CCCCC2

boiling_point

207.0 °C

Other CAS RN

180-43-8

synonyms

spirobicyclohexane

Origin of Product

United States

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